3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and isopentyl groups through nucleophilic substitution reactions.
Methylation: Methyl groups are introduced using methylating agents under specific conditions.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing techniques such as ultrasonic-assisted synthesis to improve reaction efficiency .
Chemical Reactions Analysis
3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the triazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in studies to understand cell cycle regulation and apoptosis induction in cancer cells.
Pharmaceutical Development: Research is ongoing to develop this compound into a viable pharmaceutical agent with suitable pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and are studied for their anticancer properties.
Thioglycoside derivatives: These derivatives have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of 3-(4-chlorophenyl)-9-isopentyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione lies in its specific substitution pattern, which contributes to its potent dual activity against cancer cell lines and CDK2 inhibition .
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-11(2)9-10-25-14-16(23(3)19(28)24(4)17(14)27)26-15(21-22-18(25)26)12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBMOBYVDBTFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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